Superior PDE3 Inhibition Potency vs. Cilostazol
NM-702 demonstrates significantly greater potency for PDE3 inhibition than cilostazol. In a head-to-head comparison using recombinant human PDE enzymes, NM-702 inhibited PDE3A and PDE3B with IC50 values of 0.179 nM and 0.260 nM, respectively, whereas cilostazol showed IC50 values of 231 nM and 237 nM, respectively [1]. This represents an over 1000-fold difference in potency.
| Evidence Dimension | PDE3A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.179 nM |
| Comparator Or Baseline | Cilostazol: 231 nM |
| Quantified Difference | 1290-fold more potent |
| Conditions | Recombinant human PDE3A enzyme assay |
Why This Matters
This substantial potency difference indicates NM-702 may achieve effective PDE3 inhibition at much lower doses than cilostazol, potentially impacting in vivo efficacy and therapeutic window.
- [1] Ishiwata N, Noguchi K, Kawanishi M, Asakura Y, Hori M, Mitani A, Ito Y, Takahashi K, Nishiyama H, Shudo N, Takahashi S, Takahashi K, Tsuruzoe N, Nakaike S. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model. Life Sci. 2007 Sep 1;81(12):970-8. doi: 10.1016/j.lfs.2007.07.025. View Source
